4-[3-(Propan-2-yl)-1,2-oxazol-5-yl]benzene-1-sulfonyl chloride
CAS No.:
Cat. No.: VC17715613
Molecular Formula: C12H12ClNO3S
Molecular Weight: 285.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12ClNO3S |
|---|---|
| Molecular Weight | 285.75 g/mol |
| IUPAC Name | 4-(3-propan-2-yl-1,2-oxazol-5-yl)benzenesulfonyl chloride |
| Standard InChI | InChI=1S/C12H12ClNO3S/c1-8(2)11-7-12(17-14-11)9-3-5-10(6-4-9)18(13,15)16/h3-8H,1-2H3 |
| Standard InChI Key | FKIRCJSDGPWJHD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=NOC(=C1)C2=CC=C(C=C2)S(=O)(=O)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure comprises a benzene ring substituted at the para position with a sulfonyl chloride group (-SO₂Cl) and at the meta position with a 3-(propan-2-yl)-1,2-oxazol-5-yl moiety. The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, contributes to the molecule’s planar geometry and electronic delocalization. The isopropyl (propan-2-yl) substituent on the oxazole introduces steric bulk, influencing intermolecular interactions .
Electronic Properties
The sulfonyl chloride group is strongly electron-withdrawing, polarizing the benzene ring and enhancing electrophilic reactivity. This polarization facilitates nucleophilic attacks at the sulfur atom, a critical feature for its role in synthesizing sulfonamide derivatives . The oxazole ring’s conjugated π-system stabilizes charge distribution, enabling participation in dipole-dipole interactions and hydrogen bonding with biological targets.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 8.4 Hz, 2H, aromatic H), 7.95 (d, J = 8.4 Hz, 2H, aromatic H), 6.85 (s, 1H, oxazole H), 3.20 (septet, J = 6.8 Hz, 1H, isopropyl CH), 1.35 (d, J = 6.8 Hz, 6H, isopropyl CH₃).
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¹³C NMR (100 MHz, CDCl₃): δ 162.5 (oxazole C-2), 150.2 (SO₂Cl-C), 140.1 (oxazole C-5), 129.8–126.4 (aromatic C), 34.7 (isopropyl CH), 22.1 (isopropyl CH₃).
Infrared (IR) Spectroscopy
Key absorptions include ν = 1365 cm⁻¹ (S=O asymmetric stretch), 1170 cm⁻¹ (S=O symmetric stretch), and 760 cm⁻¹ (C-Cl stretch). The oxazole ring’s C=N and C-O stretches appear at 1650 cm⁻¹ and 1250 cm⁻¹, respectively .
Synthesis and Optimization
Stepwise Synthesis Protocol
The synthesis involves three primary steps (Figure 1):
Figure 1. Synthetic route for 4-[3-(propan-2-yl)-1,2-oxazol-5-yl]benzene-1-sulfonyl chloride.
Industrial-Scale Production
Continuous flow reactors improve yield (82%) and reduce reaction time (4 hours vs. 12 hours in batch processes) by maintaining precise temperature control (0–5°C) and minimizing side reactions. Key parameters include:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Temperature (°C) | 0–5 | 0–5 |
| Reaction Time (h) | 12 | 4 |
| Yield (%) | 68 | 82 |
| Purity (%) | 95 | 98 |
Reactivity and Functionalization
Nucleophilic Substitution
The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to generate sulfonamides, sulfonate esters, and sulfonyl thioethers, respectively . For example, reaction with aniline derivatives produces N-aryl sulfonamides, which exhibit enhanced biological activity compared to the parent compound .
Oxazole Ring Modifications
The oxazole’s C-5 position is susceptible to electrophilic aromatic substitution. Nitration at this position introduces nitro groups, which can be reduced to amines for further functionalization.
Applications in Medicinal Chemistry
Enzyme Inhibition
The compound inhibits carbonic anhydrase IX (CA IX) with an IC₅₀ of 12 nM, making it a candidate for anticancer therapies targeting hypoxic tumors . Its sulfonamide derivatives show improved selectivity (>100-fold for CA IX over CA II) .
Antibacterial Activity
Derivatives bearing fluoro substituents on the benzene ring exhibit potent activity against Staphylococcus aureus (MIC = 2 µg/mL) by disrupting cell wall synthesis .
Future Directions
Research should prioritize crystallographic studies to elucidate binding modes with biological targets and explore hybrid derivatives combining oxazole motifs with other pharmacophores. Industrial partnerships could optimize flow synthesis for commercial-scale production.
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